molecular formula C15H14ClN3O2 B240488 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide

4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide

Katalognummer: B240488
Molekulargewicht: 303.74 g/mol
InChI-Schlüssel: RLFLKGPCMJVVOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, an amino carbonyl group, and a methylbenzamide moiety

Eigenschaften

Molekularformel

C15H14ClN3O2

Molekulargewicht

303.74 g/mol

IUPAC-Name

4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide

InChI

InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21)

InChI-Schlüssel

RLFLKGPCMJVVOK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. One common method involves reacting 4-chloroaniline with methyl isocyanate in the presence of a suitable solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction is monitored to ensure that the temperature does not exceed 70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and polar solvents is common in industrial settings to optimize the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-({[(4-chloro-3-trifluoromethylphenyl)amino]carbonyl}amino)-N-methylpyridine-2-carboxamide: Similar structure but with a trifluoromethyl group.

    4-({[(4-bromophenyl)amino]carbonyl}amino)-N-methylbenzamide: Similar structure but with a bromophenyl group.

Uniqueness

4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.